1H-[1,3]Diazepino[1,2-a]benzimidazole,2,3,4,5-tetrahydro-(9CI)
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Description
“1H-[1,3]Diazepino[1,2-a]benzimidazole,2,3,4,5-tetrahydro-(9CI)” is a chemical compound that has been studied for its potential anxiolytic and analgesic properties . It is a derivative of 2,3,4,5-tetrahydro [1,3]diazepino [1,2- a ]benzimidazole .
Synthesis Analysis
The compound is synthesized by alkylation mainly in the 1H-tautomeric form of 2,3,4,5-tetrahydro [1,3]diazepino [1,2- a ]benzimidazole or its 8,9-dimethyl-substituted analog with 4-chlorobenzyl bromide, 4-chloroacetic acid fluoroanilide, and 4-tert-butylphenacyl bromide in a neutral medium .Molecular Structure Analysis
The chemical structures of the compounds were clarified using the 1H Nuclear Magnetic Resonance Spectroscopy (1H-NMR) technique .Chemical Reactions Analysis
The compounds were cyclized and synthesized earlier with 11-phenacyl-substituted diazepino [1,2- a ]benzimidazoles upon heating in concentrated HBr .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be determined using various techniques such as 1H-NMR. For example, one of the derivatives of the compound was found to be pale yellow crystals with a melting point of 211–212°C .Mechanism of Action
Properties
CAS No. |
143262-60-6 |
---|---|
Molecular Formula |
C11H13N3 |
Molecular Weight |
187.246 |
IUPAC Name |
3,4,5,11-tetrahydro-2H-[1,3]diazepino[1,2-a]benzimidazole |
InChI |
InChI=1S/C11H13N3/c1-2-6-10-9(5-1)13-11-12-7-3-4-8-14(10)11/h1-2,5-6H,3-4,7-8H2,(H,12,13) |
InChI Key |
MYPNNPDHLDZJRX-UHFFFAOYSA-N |
SMILES |
C1CCN2C3=CC=CC=C3NC2=NC1 |
Synonyms |
1H-[1,3]Diazepino[1,2-a]benzimidazole,2,3,4,5-tetrahydro-(9CI) |
Origin of Product |
United States |
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